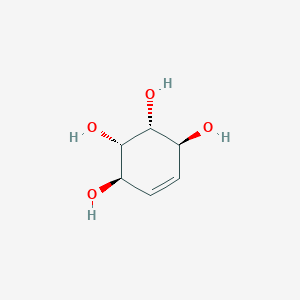

Conduritol A

概览

描述

Synthesis Analysis

A novel and stereospecific synthesis of Conduritol A was developed from cyclohexa-1,4-diene, introducing hydroxy groups through KMnO4 oxidation followed by photo-oxygenation, with suitable ring-opening reactions yielding the desired compound (Sütbeyaz, SeÇen, & Balci, 1988). Another approach involves synthesizing Conduritol A and other derivatives from cyclohexenylsilane intermediates, showcasing the versatility of synthetic strategies for obtaining these compounds (Heo, Holson, & Roush, 2003).

Molecular Structure Analysis

The molecular structure of Conduritol A, like other conduritols, is based on a cyclohexene ring with multiple hydroxyl groups attached. This structure has been elucidated through various synthetic routes and analytical techniques, providing insights into its chemical behavior and reactivity.

Chemical Reactions and Properties

Conduritol A undergoes various chemical reactions due to its polyhydroxylated structure. For instance, selective Peterson elimination reactions and Fleming-Tamao oxidations have been applied to synthesize cyclitol derivatives from precursors (Heo, Holson, & Roush, 2003). These reactions underscore the compound's versatility and its potential as a building block in organic synthesis.

Physical Properties Analysis

While specific studies detailing the physical properties of Conduritol A were not identified in the search, the physical properties of compounds like Conduritol A generally include solubility in various solvents, melting points, and specific optical rotations. These properties are critical for purification and characterization processes in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of Conduritol A are largely defined by its functional groups. The hydroxyl groups make it a polyol, allowing for various chemical modifications and reactions such as esterification, etherification, and oxidation. These chemical properties enable the synthesis of a wide range of derivatives with potential biological activities.

- (Sütbeyaz, SeÇen, & Balci, 1988)

- (Heo, Holson, & Roush, 2003)

科研应用

Phosphoinositide-based Signaling Processes : Conduritol A is useful in studying phosphoinositide-based signaling processes and their structure-activity relationships in intracellular signal transduction events (Kwon, Lee, & Chung, 2002).

Chemistry Research : It also has potential applications in the field of chemistry (Sütbeyaz, SeÇen, & Balcı, 1988).

Medical Research - Diabetes and Immune Function : Conduritol A can reduce fasted blood sugar, increase serum insulin, and enhance antioxidant ability, which could improve immune function and decrease fasted blood sugar (Wei et al., 2008).

Ring Closing Metathesis (RCM) Reactions : It is useful in ring closing metathesis (RCM) reactions, especially when using ruthenium carbene complex (Ackermann, Tom, & Fürstner, 2000).

Preventing Diabetic Cataracts : Conduritol A from Gymnema sylvestre significantly prevented diabetic rats from developing cataracts by inhibiting lens aldose reductase (Miyatake et al., 1994).

Glucosidase Inhibitory Action : Synthesized indole conduritol derivatives show effective glucosidase inhibitory action, potentially useful in treating diabetes, viral infections, lysosomal storage diseases, and cancers (Çavdar, Talaz, & Ekinci, 2012).

Hypoglycemic Effects and Glucose Tolerance Improvement : Conduritol A from Gymnema sylvestre stems has shown hypoglycemic effects and can improve glucose tolerance in diabetic mice and normal mice (Ru-mei, 2011).

Modulating Insulin Release : Conduritols A and B can modulate the release of insulin from isolated pancreatic islets in both stimulatory and inhibitory ways, depending on glucose concentration (Billington et al., 1994).

Depressing Blood Sugar Levels and Inhibiting Glucose Absorption : Conduritol A effectively depresses blood sugar levels and inhibits intestinal glucose absorption in rats (Miyatake et al., 1993).

未来方向

: Miyatake, K., et al. Isolation of Conduritol A from Gymnema sylvestre and Its Effects against Intestinal Glucose Absorption in RatsBioscience, Biotechnology, and Biochemistry, Volume 57, Issue 12, 1993, Pages 2184–2185. : General Method for the Synthesis of (−)-Conduritol C and Its Derivatives. Molecules, 2018, 23, 1653. DOI: 10.3390/molecules23071653.

性质

IUPAC Name |

(1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5+,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUBQXAKGXQBHA-GUCUJZIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@H]([C@H]([C@@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894915 | |

| Record name | Conduritol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Conduritol A | |

CAS RN |

526-87-4 | |

| Record name | Conduritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conduritol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conduritol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CONDURITOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL4Q1FZ32P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)